An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of analytical chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide presents a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for the novel compound 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide. As experimental data for this specific molecule is not publicly available, this document serves as an expert-driven predictive analysis, grounded in fundamental NMR principles and extensive experience with similar molecular scaffolds.[1] It is designed for researchers, scientists, and drug development professionals who require a deep understanding of spectral interpretation for complex amide-containing molecules. The causality behind predicted chemical shifts, coupling constants, and the phenomenon of rotational isomers (rotamers) are discussed in detail.
Introduction: The Structural Challenge
The target molecule, 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide, is a tertiary amide with several key structural features that are expected to produce a complex and informative NMR spectrum. These include a chiral center at the α-carbon of the propanamide moiety, a methallyl group, and an ethyl group attached to the nitrogen atom. A significant aspect of amide chemistry is the restricted rotation around the C-N bond due to p-orbital overlap between the nitrogen lone pair and the carbonyl π-system.[2][3] This can lead to the presence of rotational isomers, or rotamers, which are distinct conformations that can be observed as separate sets of signals in the NMR spectrum if their rate of interconversion is slow on the NMR timescale.[2][4]
Molecular Structure and Atom Numbering
For clarity, the following structure and numbering scheme will be used throughout this guide:
Caption: Structure of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted based on the electronegativity of adjacent atoms, anisotropic effects of π-systems, and spin-spin coupling with neighboring protons. Due to the potential for rotamers, some signals, particularly those closest to the amide bond (protons on C4 and C6), may appear as broadened or duplicated peaks. The following table presents the predicted chemical shifts for a single rotamer for simplicity, with the understanding that a second, less populated rotamer may also be present.
Table 1: Predicted ¹H NMR Data for 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (in CDCl₃, 400 MHz)
| Atom Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Rationale |
| H1 (CH₃ -CH) | ~1.70 | Doublet | ~7.0 | 3H | Attached to a methine (H2) coupled to one proton. |
| H2 (CH -Cl) | ~4.60 | Quartet | ~7.0 | 1H | Deshielded by the adjacent chlorine and carbonyl group; coupled to the three H1 protons. |
| H4 (N-CH₂ -CH₃) | ~3.40 | Quartet | ~7.2 | 2H | Deshielded by the nitrogen atom; coupled to the three H5 protons. May be broadened due to rotamers. |
| H5 (N-CH₂-CH₃ ) | ~1.20 | Triplet | ~7.2 | 3H | Coupled to the two H4 protons. |
| H6 (N-CH₂ -C) | ~4.00 | Singlet | - | 2H | Allylic protons deshielded by the nitrogen and the double bond.[5] May be broadened due to rotamers. |
| H8 (=CH₂ ) | ~4.90 & ~4.85 | Singlets (or narrow multiplets) | - | 2H (1H each) | Vinylic protons, typically in the 4.5-6.5 ppm range.[5] They are diastereotopic and may show geminal coupling. |
| H9 (=C-CH₃ ) | ~1.75 | Singlet | - | 3H | Allylic methyl protons.[5] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted based on the hybridization and electronic environment of each carbon atom. The presence of electronegative atoms (Cl, O, N) will cause a downfield shift (higher ppm) for adjacent carbons.
Table 2: Predicted ¹³C NMR Data for 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (in CDCl₃, 100 MHz)
| Atom Assignment | Predicted Chemical Shift (δ) ppm | Rationale |
| C1 (C H₃-CH) | ~20 | Standard alkyl region. |
| C2 (C H-Cl) | ~55-60 | Shifted downfield by the attached chlorine atom. |
| C3 (C =O) | ~170 | Typical chemical shift for an amide carbonyl carbon.[6][7] |
| C4 (N-C H₂-CH₃) | ~42 | Carbon adjacent to nitrogen in an amide.[2] |
| C5 (N-CH₂-C H₃) | ~13 | Standard alkyl region. |
| C6 (N-C H₂-C) | ~53 | Allylic carbon attached to nitrogen. |
| C7 (=C (CH₃)CH₂) | ~140 | Quaternary vinylic carbon, deshielded. |
| C8 (=C H₂) | ~115 | Terminal vinylic carbon, generally more shielded than substituted vinylic carbons.[6] |
| C9 (=C-C H₃) | ~19 | Allylic methyl carbon. |
Experimental Workflow for NMR Analysis
To validate these predictions, a rigorous experimental protocol is necessary. The following methodology outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃).
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2]
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[2]
NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a starting point and should be optimized for the specific instrument being used.
Caption: Experimental workflow for NMR analysis.
¹H NMR Acquisition Parameters (400 MHz):
-
Pulse Program: Standard single-pulse ('zg30').
-
Spectral Width (SW): ~16 ppm.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-32, depending on concentration.
¹³C NMR Acquisition Parameters (100 MHz):
-
Pulse Program: Proton-decoupled ('zgpg30').
-
Spectral Width (SW): ~240 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.[2]
In-Depth Spectral Interpretation and Causality
The Amide Bond and Rotational Isomers
The partial double bond character of the C-N amide bond is the most critical feature influencing the NMR spectrum of this molecule.[3] This restricted rotation can create two distinct planar conformations (rotamers). For 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide, the groups attached to the nitrogen (ethyl and methallyl) and the groups attached to the carbonyl (the α-chlorinated ethyl group) will have different spatial relationships in each rotamer.
This phenomenon has a profound effect on the NMR signals of the nuclei close to the amide bond. The protons on the α-carbons of the N-alkyl groups (H4 and H6) are particularly sensitive. If the interconversion between rotamers is slow, two separate sets of signals for these protons (and their coupled partners) would be observed. If the interconversion is on an intermediate timescale, these signals will be significantly broadened.[2]
Chemical Shift Rationale
-
α-Chloro Methine (H2, C2): The presence of two electronegative groups, the chlorine atom and the amide carbonyl, on the same carbon (C2) results in a significant downfield shift for both the proton (H2) and the carbon (C2). The proton is expected around 4.60 ppm, and the carbon is predicted in the 55-60 ppm range.[5]
-
Vinylic and Allylic Systems (H6, H8, H9, C6, C7, C8, C9): The protons directly on the double bond (vinylic, H8) are deshielded by the anisotropic effect of the π-bond and are expected around 4.9 ppm.[5] The adjacent allylic protons (H6 and H9) are also slightly deshielded, with the methylene protons (H6) being further deshielded due to their proximity to the nitrogen atom.[5]
-
N-Ethyl Group (H4, H5, C4, C5): The methylene protons (H4) are directly attached to the nitrogen and are therefore deshielded (~3.40 ppm) compared to the terminal methyl protons (H5) at ~1.20 ppm. This classic ethyl pattern of a quartet and a triplet is expected, though the quartet may be broadened.[5]
Conclusion and Future Directions
This guide provides a detailed, expert-predicted analysis of the ¹H and ¹³C NMR spectra of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide. The predictions are based on established principles of NMR spectroscopy and provide a robust framework for the structural elucidation of this and similar complex amide molecules. The key takeaways are the expected chemical shifts and coupling patterns, and the critical influence of amide bond rotation, which may lead to signal broadening or the appearance of rotameric species. Experimental verification using the outlined protocols is the essential next step to confirm and refine this analysis. Further two-dimensional NMR experiments, such as COSY and HSQC, would be invaluable in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure.
References
- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of N-ethyl-2-methylpropanamide. Benchchem.
- e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
- PubChemLite. 2-chloro-n-ethyl-n-(2-methylprop-2-en-1-yl)propanamide.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- LaPlanche, L. A., & Rogers, M. T. (1963). Journal of the American Chemical Society, 85(23), 3728.
- Stewart, W. E., & Siddall, T. H. (1970). Chemical Reviews, 70(5), 517.
- Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide).
- Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane.
- PubChem. 2-Chloro-N-ethylpropionamide | C5H10ClNO | CID 105620.
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